molecular formula C12H8N2O3 B8727793 (3-Nitrophenyl)(pyridin-3-yl)methanone

(3-Nitrophenyl)(pyridin-3-yl)methanone

Cat. No.: B8727793
M. Wt: 228.20 g/mol
InChI Key: KAMRUHHCLSYNFU-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic heterocycles It consists of a pyridine ring substituted with a 3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)(pyridin-3-yl)methanone typically involves the acylation of pyridine with 3-nitrobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to facilitate the acylation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-Nitrophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Nitrophenyl)(pyridin-3-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-(4-Nitrobenzoyl)pyridine
  • 2-(3-Nitrobenzoyl)pyridine
  • 3-(3-Nitrophenyl)pyridine

Comparison: (3-Nitrophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the nitro group on the benzoyl moiety, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

(3-nitrophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H8N2O3/c15-12(10-4-2-6-13-8-10)9-3-1-5-11(7-9)14(16)17/h1-8H

InChI Key

KAMRUHHCLSYNFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=CC=C2

Origin of Product

United States

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